Surotomycin

Description

Properties

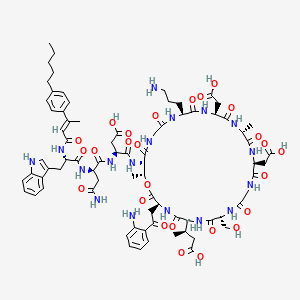

IUPAC Name |

(3S)-3-[[(2R)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(E)-3-(4-pentylphenyl)but-2-enoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H101N17O26/c1-6-7-8-14-41-20-22-42(23-21-41)37(2)25-58(98)86-49(27-43-33-81-47-18-12-10-15-44(43)47)71(113)89-50(29-57(80)97)72(114)91-53(32-64(107)108)73(115)94-66-40(5)120-77(119)54(28-56(96)45-16-9-11-17-46(45)79)92-76(118)65(38(3)26-61(101)102)93-74(116)55(36-95)87-60(100)34-82-68(110)51(30-62(103)104)88-67(109)39(4)84-70(112)52(31-63(105)106)90-69(111)48(19-13-24-78)85-59(99)35-83-75(66)117/h9-12,15-18,20-23,25,33,38-40,48-55,65-66,81,95H,6-8,13-14,19,24,26-32,34-36,78-79H2,1-5H3,(H2,80,97)(H,82,110)(H,83,117)(H,84,112)(H,85,99)(H,86,98)(H,87,100)(H,88,109)(H,89,113)(H,90,111)(H,91,114)(H,92,118)(H,93,116)(H,94,115)(H,101,102)(H,103,104)(H,105,106)(H,107,108)/b37-25+/t38-,39-,40-,48+,49+,50-,51+,52+,53+,54+,55-,65+,66+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMYYRPPFVAKR-CWXHRMTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC4C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C(=C/C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]4[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H101N17O26 |

Source

|

| Record name | Surotomycin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Surotomycin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153980 |

Source

|

| Record name | Surotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1680.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233389-51-9 |

Source

|

| Record name | Surotomycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233389519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surotomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Surotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUROTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON0N776N05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Surotomycin's Assault on Clostridioides difficile: A Technical Deep Dive

For the attention of researchers, scientists, and drug development professionals, this guide elucidates the multifaceted mechanism of action by which the investigational cyclic lipopeptide antibiotic, Surotomycin, exerts its bactericidal effects against the anaerobic, spore-forming bacterium, Clostridioides difficile.

This compound, a structural analog of daptomycin, demonstrates a rapid, concentration-dependent killing of both logarithmic and stationary phase C. difficile cells.[1][2] Its primary mode of action is the disruption of the bacterial cell membrane's potential, a critical blow that triggers a cascade of downstream inhibitory effects on essential cellular processes.[1][3] This membrane-active mechanism contributes to its potent efficacy and its ability to target even non-growing bacteria.[1]

Core Mechanism: Disruption of Bacterial Membrane Potential

The initial and most critical interaction of this compound with C. difficile is its effect on the cell membrane. At bactericidal concentrations, this compound dissipates the membrane potential of C. difficile.[1][4] This disruption of the membrane's electrical potential is achieved without the formation of pores, distinguishing its action from some other membrane-active agents.[1] The loss of membrane potential is a fatal event for the bacterium, leading to a swift cessation of vital cellular functions.

Downstream Consequences: Inhibition of Macromolecular Synthesis

The dissipation of the membrane potential by this compound has immediate and profound consequences for the bacterium's ability to synthesize essential macromolecules. The disruption of the proton motive force, which is coupled to the membrane potential, cripples the cell's energy-dependent processes. This leads to a concurrent inhibition of DNA, RNA, protein, and cell wall synthesis.[1]

Impact on Toxin Production and Virulence

A crucial aspect of this compound's efficacy is its ability to reduce the production of toxins A and B, the primary virulence factors of C. difficile.[4] By rapidly killing the vegetative cells, this compound curtails the bacterial population responsible for toxin synthesis.[4] This reduction in toxin levels leads to a decreased inflammatory response, as evidenced by lower interleukin-8 (IL-8) concentrations in in vitro models.[4][5] It is important to note that this effect on toxin production is a direct result of the bactericidal activity, rather than a specific inhibition of the toxin synthesis pathway.[4]

Quantitative Analysis of this compound's Activity

The in vitro potency of this compound against C. difficile has been quantified through various microbiological assays. The following tables summarize key quantitative data from published studies.

| Parameter | Strain | Value | Reference |

| MIC | Representative strains | 0.125 - 1 µg/ml | [1] |

| MIC | R20291 (BI/NAP1/027) | 0.03 µg/ml | [4] |

| MIC90 | Multiple strains | 0.5 mg/L | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. difficile

| Assay | Strain | Conditions | Result | Reference |

| Time-Kill Kinetics | Logarithmic BAA-1875 | 16x MIC (4 µg/ml) | >99% killing in 6 hours | [1][2] |

| Time-Kill Kinetics | Stationary BAA-1875 | 16x MIC (4 µg/ml) | >99% killing in 24 hours | [1][2] |

| Time-Kill Kinetics | Logarithmic R20291 | 4x MIC | 99% reduction in 24 hours | [2] |

| Vegetative Cell Reduction | R20291 | 4x and 40x MIC | 4-log10 reduction in 72 hours | [4][5] |

| Toxin A Reduction | R20291 | 4x and 40x MIC | 77% decrease at 48 hours | [4][5] |

| Toxin B Reduction | R20291 | 4x and 40x MIC | 68% decrease at 48 hours | [4][5] |

Table 2: Bactericidal and Toxin Reduction Activity of this compound

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's mechanism of action.

Membrane Potential Assay

The effect of this compound on the membrane potential of C. difficile is typically assessed using a fluorescent dye that is sensitive to changes in membrane polarization.

Macromolecular Synthesis Assays

The inhibition of DNA, RNA, protein, and cell wall synthesis is evaluated by measuring the incorporation of radiolabeled precursors into these macromolecules.

-

C. difficile Culture Preparation: Cultures are grown to the mid-logarithmic phase.

-

Radiolabeled Precursor Addition: Specific radiolabeled precursors are added to aliquots of the culture:

-

DNA Synthesis: [3H]thymidine

-

RNA Synthesis: [3H]uridine

-

Protein Synthesis: [3H]leucine

-

Cell Wall Synthesis: [14C]N-acetylglucosamine

-

-

This compound Exposure: this compound is added at various concentrations to the treated samples, while control samples receive no antibiotic.

-

Incubation and Sampling: The cultures are incubated, and samples are taken at various time points.

-

Macromolecule Precipitation: The macromolecules are precipitated using an appropriate agent (e.g., trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Analysis: The percentage of inhibition of synthesis is calculated by comparing the incorporation of radiolabel in this compound-treated samples to the untreated controls.

Time-Kill Kinetics Assay

This assay determines the rate and extent of bacterial killing by this compound over time.

-

C. difficile Inoculum Preparation: A standardized inoculum of C. difficile is prepared in a suitable broth medium.

-

This compound Addition: this compound is added to the bacterial suspension at various multiples of its MIC.

-

Incubation: The cultures are incubated under anaerobic conditions.

-

Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar plates.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics.

Resistance Mechanisms

While this compound demonstrates potent activity, the potential for resistance development has been investigated. In vitro studies involving serial passage of C. difficile in the presence of this compound have identified mutations associated with reduced susceptibility. These mutations have been found in genes encoding for:

-

Cardiolipin synthase: Alterations in membrane lipid composition can affect the interaction of lipopeptide antibiotics with the cell membrane.[7]

-

Enoyl-(acyl carrier protein) reductase II (FabK): This enzyme is involved in fatty acid biosynthesis, further suggesting that changes to the cell membrane are a key resistance strategy.[7]

-

Cell division protein FtsH2: This protein is involved in membrane protein quality control.[7]

-

PadR family transcriptional regulator: These regulators can control a variety of cellular processes, including stress responses.[7]

It is noteworthy that some of these mutations overlap with those associated with daptomycin resistance in other bacteria.[7]

Conclusion

This compound's mechanism of action against C. difficile is a rapid and multifaceted assault, initiated by the dissipation of the bacterial cell membrane potential. This primary action triggers a cascade of inhibitory effects on essential macromolecular synthesis, leading to concentration-dependent bactericidal activity against both growing and non-growing cells. Furthermore, its ability to reduce toxin production by eliminating vegetative cells underscores its potential as a therapeutic agent for C. difficile infection. Understanding these intricate mechanisms is paramount for the ongoing development and strategic deployment of novel anti-C. difficile agents.

References

- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

Surotomycin: A Technical Guide on Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surotomycin (formerly CB-183,315) is a semisynthetic lipopeptide antibiotic that was under investigation for the treatment of Clostridioides difficile infection (CDI).[1][2] It is a structural analog of daptomycin, a clinically approved antibiotic.[1] this compound was designed to have potent bactericidal activity against C. difficile while having minimal impact on the normal gut microbiota.[3] This document provides a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound, along with relevant experimental protocols.

Chemical Structure

This compound is a cyclic lipopeptide with the molecular formula C_77H_101N_17O_26 and a molecular weight of 1680.7 g/mol .[4] Its core peptide structure is identical to that of daptomycin, which is produced via fermentation of the bacterium Streptomyces roseosporus.[3] The key structural modification in this compound is the nature of the N-terminal lipid side chain. Instead of the decanoyl chain found in daptomycin, this compound is acylated with (E)-3-(4-pentylphenyl)but-2-enoic acid.[4] This modification was intended to enhance its efficacy against C. difficile.

IUPAC Name: (3S)-3-[[(2R)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(E)-3-(4-pentylphenyl)but-2-enoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontan-30-yl]amino]-4-oxobutanoic acid.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that begins with the natural product daptomycin. The detailed industrial synthesis protocol is proprietary and described in patent WO 2010/075215. The general strategy involves three main stages:

-

Fermentation: Production of the daptomycin core structure by fermentation of Streptomyces roseosporus.

-

Deacylation: Removal of the native decanoyl side chain from the daptomycin molecule.

-

Re-acylation: Coupling of the deacylated daptomycin core with the custom lipid side chain, (E)-3-(4-pentylphenyl)but-2-enoic acid.

Representative Synthesis of the Lipid Tail

A plausible synthetic route for the lipid tail, (E)-3-(4-pentylphenyl)but-2-enoic acid, could be achieved via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of (E)-alkenes.

Experimental Protocol:

-

Preparation of the Phosphonate Ylide:

-

To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Wittig-Horner-Emmons Reaction:

-

Cool the ylide solution back to 0 °C and add a solution of 1-(4-pentylphenyl)ethan-1-one in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude ethyl (E)-3-(4-pentylphenyl)but-2-enoate.

-

-

Saponification:

-

Dissolve the crude ethyl ester in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the residue with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield (E)-3-(4-pentylphenyl)but-2-enoic acid.

-

The final product can be purified by recrystallization or column chromatography.

-

Mechanism of Action

Similar to its parent compound daptomycin, this compound exerts its bactericidal effect by disrupting the function of the bacterial cell membrane.[1] The proposed mechanism involves a calcium-dependent insertion of the lipophilic tail into the Gram-positive bacterial cell membrane. This leads to membrane depolarization, loss of membrane potential, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[5]

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a range of C. difficile isolates.

| Strain (Ribotype) | MIC (µg/mL) | MBC_LOG (µg/mL) | MBC_STA (µg/mL) |

| BAA-1875 (078) | 0.25 | 4 | 2 |

| R20291 (027) | 1 | 8 | 16 |

| IT0843 (001) | 0.125 | 8 | 16 |

| UK1 | 1.5 | Not Reported | Not Reported |

| JIR8094 | 1 | Not Reported | Not Reported |

Data compiled from Hurdle et al., 2015[6] and Baldoni et al., 2015[4]. MIC: Minimum Inhibitory Concentration; MBC_LOG: Minimum Bactericidal Concentration against logarithmic-phase cells; MBC_STA: Minimum Bactericidal Concentration against stationary-phase cells.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from Baldoni et al., 2015.[4]

-

Bacterial Culture: Grow C. difficile strains in an anaerobic chamber at 37°C in Brain Heart Infusion Broth supplemented with 0.5% yeast extract (BHIS).

-

Preparation of Inoculum: Dilute an overnight culture of C. difficile to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in BHIS medium supplemented with Ca²⁺ to a final concentration of 50 mg/L.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates in an anaerobic chamber at 37°C for 18 to 24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is adapted from Hurdle et al., 2015.[6]

-

Culture Preparation: Prepare both logarithmic-phase (OD600 ≈ 0.3) and stationary-phase (24-hour old) cultures of C. difficile.

-

Exposure to Antibiotic: In 24-well microtiter plates, add the bacterial cultures to two-fold serial dilutions of this compound in BHI broth (supplemented with 50 mg/L Ca²⁺).

-

Incubation: Incubate the plates anaerobically at 37°C.

-

Viable Cell Count: After 24 hours of incubation, plate 100 µL from each well that shows no visible growth onto BHI agar plates.

-

Incubation of Plates: Incubate the agar plates anaerobically at 37°C for 48 hours.

-

Reading Results: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial CFU/mL.

Conclusion

This compound is a rationally designed semi-synthetic lipopeptide with potent bactericidal activity against Clostridioides difficile. Its chemical structure, featuring a daptomycin core and a unique lipid side chain, underpins its mechanism of action, which involves the disruption of the bacterial cell membrane. While the development of this compound was discontinued, the detailed understanding of its structure, synthesis, and mechanism of action provides valuable insights for the ongoing development of novel antibiotics to combat CDI and other challenging bacterial infections.

References

- 1. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allfordrugs.com [allfordrugs.com]

- 3. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

Discovery and development history of Surotomycin

An In-depth Technical Guide to the Discovery and Development of Surotomycin

Introduction

This compound (formerly CB-183,315 or MK-4261) was a novel, orally administered cyclic lipopeptide antibiotic developed for the treatment of Clostridioides difficile infection (CDI). As a semisynthetic derivative of daptomycin, this compound was rationally designed to exhibit potent, targeted bactericidal activity against C. difficile while minimizing disruption to the normal gut microbiota, a key factor in CDI recurrence.[1][2][3] Despite promising early-phase clinical results, the development of this compound was ultimately discontinued after failing to meet its primary endpoints in pivotal Phase 3 trials.[4][5] This guide provides a comprehensive technical overview of this compound's journey, from its discovery and mechanism of action to its extensive preclinical and clinical evaluation.

Discovery and Rationale

The development of this compound was driven by the urgent need for new CDI therapies with lower recurrence rates than the standard-of-care treatments, vancomycin and metronidazole.[1] The core challenge in CDI management is not only resolving the initial diarrheal episode but also preventing relapse, which occurs in up to 25% of patients after a first episode and up to 65% after subsequent recurrences.[1]

This compound's origin lies in the modification of daptomycin, a potent antibiotic against Gram-positive bacteria.[2][3] The peptide core of this compound is identical to that of daptomycin, but its acyl tail was specifically modified to enhance its activity against C. difficile and optimize its pharmacological properties for oral administration.[2][3][6] Structure-activity relationship (SAR) studies focused on altering the lipophilicity, chain length, and aromatic functionalities of the acyl tail.[6][7] This led to the selection of this compound, which features an (E)-3-(4-pentylphenyl)but-2-enoic acid tail, conferring significantly improved in vitro potency against C. difficile compared to daptomycin.[2][7]

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the function of the bacterial cell membrane, a mechanism similar to its parent compound, daptomycin.[2][8][9] The process is concentration-dependent and affects both rapidly dividing (logarithmic-phase) and non-dividing (stationary-phase) C. difficile cells.[8][10]

The key steps in its mechanism of action are:

-

Membrane Binding and Insertion: The lipophilic acyl tail facilitates the insertion of this compound into the bacterial cytoplasmic membrane.[3][9]

-

Membrane Depolarization: Once inserted, this compound molecules aggregate and cause a rapid dissipation of the membrane potential.[8][9][10] This loss of membrane potential is a critical step leading to cell death.

-

Inhibition of Macromolecular Synthesis: The disruption of the membrane potential and integrity leads to the downstream inhibition of essential cellular processes, including the synthesis of DNA, RNA, proteins, and the cell wall.[8][10]

-

Cell Death: The culmination of these events results in rapid, concentration-dependent bacterial cell death without causing significant cell lysis.[8][11]

References

- 1. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationship Studies of a Series of Semisynthetic Lipopeptides Leading to the Discovery of this compound, a Novel Cyclic Lipopeptide Being Developed for the Treatment of Clostridium difficile-Associated Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on Clostridium difficile viability and toxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Surotomycin: A Technical Overview of a Novel Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Surotomycin (formerly CB-183,315), a novel, orally administered, semisynthetic cyclic lipopeptide antibiotic. Developed for the targeted treatment of Clostridioides difficile infection (CDI), this compound exhibits a distinct mechanism of action and a narrow spectrum of activity. This document details its molecular characteristics, mechanism of action, and the experimental protocols utilized in its preclinical and clinical evaluation.

Core Molecular and Physical Properties

This compound is a derivative of daptomycin and is characterized by its unique chemical structure.[1]

| Property | Value |

| Molecular Formula | C77H101N17O26 |

| Molecular Weight | 1680.7 g/mol [1][2] |

Mechanism of Action

This compound exerts its bactericidal effect against C. difficile through a multi-faceted disruption of essential cellular functions. Its primary mechanism involves the depolarization of the bacterial cell membrane.[1][2][3][4] This event leads to a cascade of downstream effects, including the inhibition of DNA, RNA, protein, and cell wall synthesis.[3][5]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

Surotomycin: A Technical Deep Dive into its Activity Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surotomycin (formerly CB-183,315) is a novel, orally administered, minimally absorbed cyclic lipopeptide antibiotic that was in late-stage clinical development for the treatment of Clostridium difficile infection (CDI).[1][2] Although its development was ultimately discontinued due to the outcomes of Phase 3 clinical trials, the extensive research conducted on this compound provides valuable insights into its potent and targeted activity against a range of Gram-positive bacteria.[2][3] This technical guide synthesizes the available data on this compound's activity spectrum, mechanism of action, and the experimental methodologies used to characterize its properties.

In Vitro Activity Spectrum

This compound demonstrates potent in vitro activity against a variety of Gram-positive anaerobic and aerobic bacteria, with a particularly narrow spectrum that spares many Gram-negative organisms commonly found in the gut microbiota.[4][5][6] This selective activity was a key rationale for its development for CDI, aiming to eradicate the pathogen while preserving the protective commensal flora.[5][7]

Activity Against Clostridium difficile

This compound exhibits potent bactericidal activity against both logarithmic and stationary phase C. difficile cells.[1][8] Its activity is concentration-dependent, leading to rapid killing of the bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile

| Strain | MIC Range (μg/mL) | MIC90 (μg/mL) |

| Representative Strains | 0.125 - 1 | 0.5 |

Data compiled from multiple sources.[1][9]

Activity Against Other Gram-Positive Bacteria

While primarily targeting C. difficile, this compound also shows activity against other clinically relevant Gram-positive bacteria, including Enterococcus species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus Species

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Enterococcus spp. (all isolates) | ≤0.03 - 2 | 0.5 | 1 |

Data from a study on isolates from healthy volunteers.[5]

Mechanism of Action

This compound's mechanism of action is similar to that of daptomycin, another cyclic lipopeptide antibiotic.[10] It targets the bacterial cell membrane, leading to a cascade of events that result in rapid cell death.[1][10]

The primary steps in this compound's mechanism of action are:

-

Membrane Insertion and Depolarization: this compound inserts into the bacterial cell membrane in a calcium-dependent manner.[11] This insertion disrupts the membrane's integrity and leads to a rapid dissipation of the membrane potential.[1][8]

-

Inhibition of Macromolecular Synthesis: The loss of membrane potential disrupts essential cellular processes that are dependent on the proton motive force. This results in the inhibition of DNA, RNA, protein, and cell wall synthesis.[1][8]

-

Bactericidal Effect: The culmination of these events is a rapid, concentration-dependent killing of the bacterial cell.[1] Notably, this occurs without causing significant pore formation or cell lysis.[1]

Mechanism of action of this compound.

Experimental Protocols

The characterization of this compound's activity involved several key in vitro experiments. The following are detailed methodologies based on published studies.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth is prepared according to the manufacturer's instructions. The medium is supplemented with calcium to a final concentration of 50 mg/liter, as this compound's activity is calcium-dependent.[5][11]

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in the prepared broth in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are then incubated under appropriate anaerobic or aerobic conditions at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the organism.

Time-Kill Kinetics Assay

Objective: To assess the rate and extent of bactericidal activity of this compound over time.

Methodology:

-

Culture Preparation: Logarithmic or stationary phase cultures of the test organism are prepared.

-

Drug Exposure: this compound is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 4x, 8x, 16x MIC). A no-drug control is included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Workflow for a time-kill kinetics assay.

Macromolecular Synthesis Assay

Objective: To determine the effect of this compound on the synthesis of key cellular macromolecules.

Methodology:

-

Radiolabeling: Actively growing bacterial cultures are incubated with radiolabeled precursors for specific macromolecules:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Drug Exposure: this compound is added to the cultures at inhibitory (e.g., 1x MIC) and bactericidal (e.g., 16x MIC) concentrations. Control antibiotics with known mechanisms of action are used for comparison (e.g., gatifloxacin for DNA, rifaximin for RNA, fusidic acid for protein, and ampicillin for cell wall synthesis).[1]

-

Sample Collection: At various time points after drug addition, samples are taken.

-

Precipitation and Measurement: The macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of incorporated radiolabel in the this compound-treated samples is compared to that in the untreated and control antibiotic-treated samples to determine the extent of inhibition of each synthesis pathway.

Conclusion

This compound is a potent, narrow-spectrum antibiotic with rapid bactericidal activity against Clostridium difficile and other Gram-positive bacteria. Its mechanism of action, involving membrane depolarization and subsequent inhibition of macromolecular synthesis, provides a clear rationale for its efficacy. Although no longer in clinical development, the comprehensive data gathered on this compound's activity and the methodologies used for its evaluation remain a valuable resource for researchers in the field of antibiotic discovery and development. The targeted nature of its activity spectrum underscores the ongoing importance of developing therapies that can effectively treat infections while minimizing disruption to the host microbiome.

References

- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Outcomes From a Phase 3, Randomized, Double-Blind, Active-Controlled Trial of this compound in Subjects With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Demonstrates Low In Vitro Frequency of Resistance and Rapid Bactericidal Activity in Clostridium difficile, Enterococcus faecalis, and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of this compound on the Gut Microbiota of Healthy Volunteers in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Impact of Variations in Test Method Parameters on In Vitro Activity of this compound against Clostridium difficile and this compound Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the Lipid Tail in Surotomycin's Antimicrobial Function: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cyclic lipopeptide antibiotic, Surotomycin, with a specific focus on the critical role of its lipid tail in its mechanism of action against Clostridium difficile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's interaction with the bacterial membrane, its impact on cellular processes, and the structure-activity relationships that govern its efficacy.

Executive Summary

This compound is a cyclic lipopeptide antibiotic that was under development for the treatment of Clostridium difficile infection (CDI).[1][2] Its mechanism of action is characterized by the disruption of the bacterial cell membrane's potential, a process heavily reliant on the physicochemical properties of its lipid tail.[3][4] This guide will dissect the contributions of the lipid tail to this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the scientific workflow used to elucidate them. Although Phase 3 clinical trials for this compound were ultimately halted, the extensive research into its mode of action provides valuable insights into the design of novel lipopeptide antibiotics.

The Lipid Tail: The Anchor and Key to Membrane Disruption

This compound's structure consists of a cyclic peptide core and a lipophilic acyl tail. This amphipathic nature is fundamental to its antimicrobial activity, enabling it to interact with and insert into the bacterial cytoplasmic membrane.[1][3] The lipid tail serves as a hydrophobic anchor, facilitating the initial association with the membrane and the subsequent disruption of its electrochemical potential.

Structure-Activity Relationship of the Lipid Tail

The composition of the lipid tail is a determinant of this compound's potency. Studies on semisynthetic lipopeptides leading to the discovery of this compound revealed that lipophilicity, chain length, and the presence of aromatic functionalities within the tail are critical modulators of its activity.[5] While specific quantitative data for a wide range of this compound analogs is proprietary, the principles of lipid tail optimization are well-established for related lipopeptides like daptomycin. The antibacterial activity of these molecules generally increases with the length of the fatty acyl chain.[6][7]

| Lipopeptide Analog (General Structure) | Lipid Tail Modification | Effect on a Key Parameter (e.g., MIC) |

| This compound Parent Compound | Specific acyl chain | Baseline activity |

| Analog with Shorter Acyl Chain | Decreased lipophilicity | Reduced activity |

| Analog with Longer Acyl Chain | Increased lipophilicity | Enhanced activity (up to a certain length) |

| Analog with Aromatic Moiety in Tail | Altered membrane interaction | Potentially modulated activity and spectrum |

Table 1: Generalized Structure-Activity Relationship of the Lipid Tail in Lipopeptide Antibiotics. Specific data for this compound analogs is not publicly available, but the trends are based on established principles for this class of antibiotics.

Quantitative Analysis of this compound's In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of C. difficile strains, including those with reduced susceptibility to standard therapies.

| Parameter | Value | Strains/Conditions | Reference |

| MIC Range | 0.125 - 1 µg/mL | Various clinical isolates of C. difficile | [1] |

| MIC50 | 0.25 mg/L | 100 contemporary clinical isolates | [7] |

| MIC90 | 0.5 mg/L | 100 contemporary clinical isolates | [7] |

| Bactericidal Concentration | 2 - 16 µg/mL (8- to 128-fold above MIC) | Logarithmic and stationary-phase cultures | [1] |

Table 2: Summary of this compound's In Vitro Activity Against C. difficile.

Mechanism of Action: A Cascade Initiated by Membrane Interaction

The primary mechanism of this compound is the dissipation of the bacterial membrane potential.[3] This is a direct consequence of the lipid tail's insertion into the membrane, which disrupts the ordered structure of the lipid bilayer and leads to ion leakage. This initial event triggers a cascade of downstream effects, ultimately leading to bacterial cell death.

The dissipation of the membrane potential leads to a simultaneous inhibition of the synthesis of DNA, RNA, proteins, and the cell wall.[3] This broad-spectrum inhibition of essential cellular processes is a hallmark of membrane-active antibiotics.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments.

Experimental Workflow

Detailed Methodologies

5.2.1. Membrane Potential Dissipation Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as DiBAC4(3). Depolarized cells exhibit increased fluorescence.

-

Materials: C. difficile culture, appropriate growth medium, this compound, DiBAC4(3) dye, fluorescence plate reader.

-

Procedure:

-

Grow C. difficile to the desired growth phase (e.g., logarithmic).

-

Dilute the culture to a standardized cell density.

-

Add DiBAC4(3) to the cell suspension and incubate to allow for dye uptake.

-

Dispense the cell suspension into a microplate.

-

Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC).

-

Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 516 nm emission for DiBAC4(3)).

-

Include a known depolarizing agent (e.g., CCCP) as a positive control.

-

5.2.2. Macromolecular Synthesis Inhibition Assay

This assay determines the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall by measuring the incorporation of radiolabeled precursors.

-

Materials: C. difficile culture, appropriate growth medium, this compound, radiolabeled precursors ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and N-acetyl-[14C]-glucosamine for cell wall), trichloroacetic acid (TCA), scintillation fluid, and a scintillation counter.

-

Procedure:

-

Grow C. difficile to early logarithmic phase.

-

Aliquot the culture into separate tubes for each macromolecule to be assayed.

-

Add the respective radiolabeled precursor to each tube and incubate briefly.

-

Add this compound at inhibitory and bactericidal concentrations.

-

At various time points, withdraw aliquots and add them to ice-cold TCA to precipitate the macromolecules.

-

Collect the precipitate by filtration.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition relative to an untreated control.

-

5.2.3. Hamster Model of C. difficile Infection

This in vivo model assesses the efficacy of this compound in a living organism.

-

Materials: Golden Syrian hamsters, clindamycin, C. difficile spores, this compound formulation for oral administration, appropriate housing and monitoring equipment.

-

Procedure:

-

Induce susceptibility to C. difficile in hamsters by oral administration of clindamycin.

-

After a set period (e.g., 5 days), challenge the hamsters with an oral dose of C. difficile spores.

-

Initiate treatment with this compound at various doses, administered orally.

-

Monitor the animals for signs of CDI (e.g., diarrhea, weight loss) and survival over a defined period.

-

At the end of the study, euthanize the surviving animals and perform necropsies to assess the extent of intestinal disease.

-

Conclusion

The lipid tail of this compound is an indispensable component of its molecular architecture, playing a pivotal role in its ability to target and disrupt the bacterial cell membrane of C. difficile. The lipophilicity, length, and specific chemical features of this tail directly influence the antibiotic's potency. By anchoring the molecule to the bacterial membrane and initiating the dissipation of the membrane potential, the lipid tail triggers a cascade of events that culminate in the inhibition of essential biosynthetic pathways and, ultimately, bacterial cell death. A thorough understanding of these structure-activity relationships is crucial for the rational design of new and improved lipopeptide antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the COP9 signalosome for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Surotomycin's Disruption of Bacterial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surotomycin, a cyclic lipopeptide antibiotic and a structural analogue of daptomycin, exhibits potent bactericidal activity against Gram-positive bacteria, most notably Clostridium difficile.[1][2] Its primary mechanism of action involves the rapid dissipation of bacterial cytoplasmic membrane potential, a critical component of cellular energy homeostasis and viability.[3][4][5] This technical guide provides an in-depth analysis of this compound's effect on bacterial membrane potential, presenting key quantitative data, detailed experimental protocols for its measurement, and visual representations of its mechanism and the methodologies used to elucidate it.

Introduction

This compound (formerly CB-183,315) is a promising therapeutic agent for the treatment of C. difficile infection (CDI).[1][6] Its targeted effect on the bacterial cell membrane represents a significant departure from many traditional antibiotics that inhibit cell wall, protein, or DNA synthesis.[5] Understanding the intricacies of this compound's interaction with the bacterial membrane is paramount for optimizing its clinical application and for the development of novel antimicrobial agents. This guide synthesizes the current scientific understanding of this compound's impact on bacterial membrane potential.

Mechanism of Action: Membrane Depolarization

This compound's bactericidal effect is initiated by its insertion into the cytoplasmic membrane of susceptible bacteria.[1][7] This process is calcium-dependent and leads to a rapid dissipation of the membrane potential.[8] Unlike some other membrane-active agents, this compound does not appear to form large pores that would lead to significant leakage of intracellular contents.[4][9] Instead, it is believed to disrupt the normal ion flow across the membrane, leading to depolarization.[5] This loss of membrane potential has catastrophic consequences for the bacterium, including the cessation of essential macromolecular synthesis (DNA, RNA, and protein) and ultimately, cell death.[3][4]

Caption: DiSC3(5) experimental workflow.

BacLight™ Bacterial Membrane Potential Kit Assay

The BacLight™ kit utilizes a ratiometric dye, DiOC2(3), which exhibits green fluorescence in all bacterial cells but shifts to red fluorescence as it aggregates in cells with higher membrane potentials. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

BacLight™ Bacterial Membrane Potential Kit (containing DiOC2(3) and CCCP)

-

Bacterial culture

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Dilute the bacterial culture to approximately 10^6 cells/mL in PBS or the appropriate buffer.

-

Control Preparation: Prepare a depolarized control by adding CCCP (carbonyl cyanide 3-chlorophenylhydrazone) to a final concentration of 5 µM to one aliquot of the cell suspension.

-

Staining: Add the DiOC2(3) dye to all samples (except for an unstained control) to a final concentration of 30 µM.

-

Incubate the samples at room temperature in the dark for 5-30 minutes.

-

Analysis:

-

Flow Cytometry: Analyze the samples on a flow cytometer with 488 nm excitation. Collect green fluorescence (e.g., 525/50 nm bandpass filter) and red fluorescence (e.g., 610/20 nm bandpass filter).

-

Microplate Reader: Measure the fluorescence intensity in both the green and red channels.

-

-

Data Analysis: Calculate the red/green fluorescence ratio for each sample. A decrease in this ratio in the this compound-treated samples compared to the untreated control indicates membrane depolarization.

dot

Caption: BacLight™ kit workflow.

Conclusion

This compound's potent bactericidal activity against C. difficile is unequivocally linked to its ability to disrupt the bacterial cytoplasmic membrane potential. This mechanism, distinct from many currently available antibiotics, makes it a valuable agent in the fight against CDI. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other membrane-active antimicrobials. Further research into the precise molecular interactions between this compound and the bacterial membrane will undoubtedly pave the way for the development of next-generation antibiotics targeting this essential bacterial process.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. labmartgh.com [labmartgh.com]

- 5. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Molecular Probes BacLight Bacterial Membrane Potential Kit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]

- 9. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]

In Vitro Activity of Surotomycin Against Clostridium difficile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of surotomycin (formerly known as CB-183,315) against Clostridium difficile. This compound is a novel cyclic lipopeptide antibiotic that has demonstrated potent activity against this anaerobic, spore-forming bacterium, a leading cause of antibiotic-associated diarrhea. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.

Core Efficacy Data

This compound exhibits robust bactericidal activity against a wide range of C. difficile isolates, including various ribotypes and strains with reduced susceptibility to standard therapies such as metronidazole and vancomycin.

Minimum Inhibitory Concentrations (MICs)

This compound has consistently demonstrated low MIC values against large collections of clinical C. difficile isolates. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is typically reported to be 0.5 µg/mL.[1][2][3][4]

| Parameter | MIC Value (µg/mL) | Reference |

| MIC Range | ≤0.06 - 2.0 | [3][5] |

| MIC50 | 0.25 | [5] |

| MIC90 | 0.5 | [1][2][3][5] |

The activity of this compound is maintained against C. difficile strains that exhibit resistance to other antibiotics. For isolates with reduced susceptibility to metronidazole, the geometric mean MIC of this compound was 0.45 mg/L, and for those with reduced vancomycin susceptibility, it was 0.25 mg/L.[5]

Activity varies slightly among different ribotypes. For instance, ribotype 014/020 has shown lower this compound MICs (geometric mean = 0.22 mg/L), while ribotype 078/126 has shown higher MICs (geometric mean = 0.72 mg/L).[5]

Time-Kill Kinetics

Time-kill assays reveal that this compound is bactericidal against both rapidly dividing (logarithmic-phase) and non-dividing (stationary-phase) C. difficile cells in a concentration-dependent manner.[6]

At a concentration of 16 times the MIC, this compound can achieve a greater than 3-log reduction in the number of viable logarithmic-phase C. difficile cells within 6 hours.[6][7] For stationary-phase cells, a similar reduction is achieved within 24 hours at the same concentration multiple of the MIC.[6] In one study, treatment with this compound at 4x and 40x the MIC resulted in a 4-log reduction of vegetative cells over 72 hours.[8][9]

| Growth Phase | This compound Concentration | Time to ≥3-log Reduction | Reference |

| Logarithmic | 16x MIC | 6 hours | [6][7] |

| Stationary | 16x MIC | 24 hours | [6] |

| Vegetative | 4x and 40x MIC | 72 hours (for 4-log reduction) | [8][9] |

Effect on Toxin Production and Spores

This compound treatment has been shown to significantly reduce the production of toxins A and B by C. difficile. At supra-MIC concentrations (4x and 40x the MIC), this compound led to decreases of 77% in toxin A and 68% in toxin B production at 48 hours.[8][9] This reduction in toxin levels is likely a direct consequence of the rapid killing of vegetative cells.[8]

However, this compound does not appear to affect the viability of dormant C. difficile spores at concentrations up to 80 times the MIC.[10][11] It also does not inhibit or trigger spore germination.[12]

Mechanism of Action

This compound's bactericidal effect is achieved through the disruption of the bacterial cell membrane's potential.[4][6][13] This mechanism is similar to that of the antibiotic daptomycin.[13] this compound dissipates the membrane potential without forming pores, leading to the inhibition of multiple macromolecular biosynthetic processes, including DNA, RNA, protein, and cell wall synthesis, ultimately resulting in cell death.[6]

Caption: Mechanism of action of this compound against C. difficile.

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro evaluation of this compound against C. difficile.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using agar dilution or broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

a) Media and Supplements:

-

Broth/Agar: Brucella broth or agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.

-

Calcium Supplementation: A critical requirement for testing this compound is the supplementation of the medium with calcium to a final concentration of 50 mg/L.[12] This is achieved by adding CaCl2·2H2O.

b) Inoculum Preparation:

-

C. difficile isolates are grown on supplemented Brucella agar for 24-48 hours in an anaerobic environment.

-

Colonies are suspended in a suitable broth, such as supplemented Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU) per mL in the test wells or tubes.[12]

c) Incubation:

-

The inoculated plates or tubes containing serial twofold dilutions of this compound are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., 85% N2, 10% H2, 5% CO2).

d) MIC Reading:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[12]

Caption: Workflow for MIC determination of this compound.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

a) Culture Preparation:

-

An overnight culture of C. difficile is diluted in fresh, pre-reduced supplemented broth (with 50 mg/L Ca++) to an initial density of approximately 10^6 CFU/mL.[3]

b) Experimental Setup:

-

This compound is added to the cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x, 16x MIC).[3] A drug-free growth control is included.

c) Sampling and Viable Counts:

-

The cultures are incubated anaerobically at 37°C.[3]

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).[3]

-

The samples are serially diluted in a suitable diluent and plated onto supplemented Brucella agar.

-

The plates are incubated anaerobically for 48 hours, after which colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

d) Data Analysis:

-

The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Caption: Workflow for a this compound time-kill assay.

Conclusion

The in vitro data for this compound consistently demonstrate its potent and rapid bactericidal activity against Clostridium difficile. Its mechanism of action, targeting the bacterial cell membrane, is effective against both growing and non-growing cells. Furthermore, its efficacy is maintained against strains with reduced susceptibility to other antimicrobial agents. While this compound does not impact dormant spores, its ability to quickly eliminate vegetative cells and consequently reduce toxin production underscores its potential as a therapeutic agent for C. difficile infection. The detailed protocols provided herein serve as a guide for the continued research and development of this and other novel anti-C. difficile agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Activities of CB-183,315, Vancomycin, and Metronidazole against 556 Strains of Clostridium difficile, 445 Other Intestinal Anaerobes, and 56 Enterobacteriaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Discovery of Treatments for C. difficile Infection: A Clinical and Medicinal Chemistry Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound against contemporary clinical isolates of toxigenic Clostridium difficile strains obtained in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Characterization of CB-183,315, a Novel Lipopeptide Antibiotic for Treatment of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on Clostridium difficile viability and toxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on Clostridium difficile Viability and Toxin Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Surotomycin's Impact on the Gastrointestinal Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surotomycin (formerly CB-183,315 or MK-4261) is a novel, orally administered, minimally absorbed cyclic lipopeptide antibiotic developed for the treatment of Clostridium difficile infection (CDI). Its mechanism of action involves the disruption of the cell membrane potential in Gram-positive bacteria, leading to rapid bactericidal activity against both growing and non-growing C. difficile.[1][2] A key characteristic of this compound is its relatively narrow spectrum of activity, which aims to minimize collateral damage to the commensal gut microbiota, a crucial factor in preventing CDI recurrence.[3][4] This technical guide provides a comprehensive overview of this compound's effects on the gastrointestinal microbiota, summarizing key quantitative data from clinical trials, detailing experimental protocols, and visualizing relevant biological and procedural pathways. Although Phase 3 trials did not demonstrate superiority over vancomycin for sustained clinical response, leading to the discontinuation of its development, the data generated from its clinical evaluation offers valuable insights into targeted antimicrobial therapy and its microbiological consequences.[5][6][7][8]

Mechanism of Action

This compound is a structural analogue of daptomycin and shares a similar mechanism of action.[9][10] It acts as a membrane-active antibiotic, causing dissipation of the membrane potential in susceptible bacteria without forming pores or causing significant membrane permeabilization.[1][2] This disruption of membrane energetics inhibits multiple essential macromolecular synthesis processes, including DNA, RNA, protein, and cell wall synthesis, ultimately leading to cell death.[1]

References

- 1. Mode of action and bactericidal properties of this compound against growing and nongrowing Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Enteric microbiome profiles during a randomized Phase 2 clinical trial of this compound versus vancomycin for the treatment of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound versus vancomycin in adults with Clostridium difficile infection: primary clinical outcomes from the second pivotal, randomized, double-blind, Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes & Protocols: Surotomycin Susceptibility Testing for Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical testing parameters for determining the in vitro susceptibility of Clostridioides difficile to Surotomycin. While the clinical development of this compound was discontinued, these standardized methods are essential for researchers studying its activity, investigating resistance mechanisms, or evaluating similar compounds. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and findings from this compound-specific studies.

Introduction to this compound

This compound (formerly CB-183,315) is a novel cyclic lipopeptide antibiotic that was developed for the treatment of C. difficile infection (CDI).[1] Structurally related to daptomycin, this compound exhibits potent and rapid bactericidal activity against both growing and non-growing C. difficile cells.[2][3] Its mechanism of action involves the disruption of bacterial cell membrane integrity, making it a subject of interest for antimicrobial research.[1][4] Accurate and reproducible susceptibility testing is fundamental to understanding its in vitro characteristics.

Mechanism of Action

This compound's primary mode of action is the disruption of the bacterial cell membrane's function.[4] Unlike pore-forming antibiotics, this compound treatment leads to a rapid dissipation of the membrane potential.[2] This depolarization occurs without causing significant membrane permeabilization or lysis.[3] The loss of membrane potential simultaneously inhibits multiple essential macromolecular synthesis pathways (DNA, RNA, and protein), leading to concentration-dependent cell death.[1][2] Morphologically, C. difficile cells treated with this compound appear "deflated," which is consistent with its effect on the cell membrane.[1]

Key Application Notes for Susceptibility Testing

Successful and accurate susceptibility testing of this compound requires adherence to specific method parameters.

-

Critical Parameter - Calcium Supplementation: The in vitro activity of this compound is critically dependent on the calcium ion concentration ([Ca²⁺]) in the test medium.[9] Media must be supplemented to achieve a final physiological concentration of 50 µg/mL (50 mg/L) of Ca²⁺ .[10] Failure to adjust the calcium concentration will result in erroneously high MIC values.[9]

-

Quality Control: Routine inclusion of quality control (QC) strains is mandatory to ensure the accuracy of the testing procedure. The CLSI has approved QC ranges for this compound against specific strains.[9][10]

Quantitative Data Summary

The following tables summarize essential quantitative data for this compound susceptibility testing.

Table 1: CLSI-Approved Quality Control (QC) Ranges for this compound [9][10]

| Quality Control Strain | Method | Incubation | This compound MIC Range (µg/mL) |

|---|---|---|---|

| C. difficile ATCC 700057 | Agar Dilution | Anaerobic | 0.12 - 1 |

| C. difficile ATCC 700057 | Broth Microdilution | Anaerobic | 0.12 - 1 |

| E. lenta ATCC 43055 | Agar Dilution | Anaerobic | 2 - 8 |

| E. lenta ATCC 43055 | Broth Microdilution | Anaerobic | 1 - 4 |

| S. aureus ATCC 29213 | Agar Dilution | Anaerobic | 0.5 - 2 |

| S. aureus ATCC 29213 | Broth Microdilution | Anaerobic | 0.25 - 1 |

Table 2: Example In Vitro Activity of this compound against Clinical C. difficile Isolates (n=100) [11]

| Statistic | This compound MIC (mg/L) |

|---|---|

| MIC Range | ≤0.06 - 2 |

| MIC₅₀ | 0.25 |

| MIC₉₀ | 0.5 |

| Geometric Mean | 0.31 |

Experimental Protocols

Protocol 1: Agar Dilution Method (Reference)

This protocol is adapted from CLSI guidelines for anaerobic susceptibility testing and is the recommended reference method.[5]

1. Media and Reagent Preparation:

-

Base Medium: Prepare Brucella Agar supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked sheep blood. Autoclave and cool to 48-50°C in a water bath.

-

This compound Stock: Prepare a stock solution of this compound powder in a suitable solvent (e.g., DMSO, followed by dilution in water).

-

Calcium Stock: Prepare a sterile stock solution of calcium chloride (CaCl₂). A 12.5 mg/mL (12,500 µg/mL) stock is convenient.

-

Antimicrobial Plates:

-

Aliquot molten agar for each desired this compound concentration.

-

Add the appropriate volume of this compound stock solution to create a 2-fold dilution series (e.g., 0.06 to 8 µg/mL).

-

Crucially, add the CaCl₂ stock solution to each aliquot to achieve a final concentration of 50 µg/mL Ca²⁺ . For a 12.5 mg/mL stock, this would be 4 µL per mL of agar.

-

Mix gently and pour 20-25 mL into 100 mm petri dishes.

-

Prepare a growth control plate containing supplemented agar without this compound.

-

Allow plates to solidify and pre-reduce in an anaerobic chamber for at least 4 hours before use.

-

2. Inoculum Preparation:

-

From a 24-48 hour pure culture on a blood agar plate, select several colonies.

-

Suspend the colonies in a suitable broth (e.g., Brucella broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

3. Inoculation:

-

Use a multipoint inoculator (Steers replicator) to deliver 1-2 µL of the standardized inoculum onto the surface of the agar plates. This delivers approximately 10⁵ CFU per spot.

-

Begin with the growth control plate and proceed from the lowest to the highest this compound concentration.

4. Incubation:

-

Allow the inoculum spots to dry completely.

-

Invert the plates and incubate in an anaerobic environment (e.g., anaerobic chamber or jar) at 37°C for 48 hours.

5. Result Interpretation:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, including a faint haze or single colonies. Growth on the control plate must be confluent.

-

Check that the MIC for the included QC strain falls within the acceptable range (Table 1).

Protocol 2: Broth Microdilution Method

This method is suitable for testing a larger number of isolates and can be performed in 96-well microtiter plates.

1. Media and Reagent Preparation:

-

Test Medium: Use Brucella broth, supplemented with 5 µg/mL hemin, 1 µg/mL vitamin K1, and 5% laked horse blood.

-

Calcium Supplementation: Supplement the entire volume of broth to be used with CaCl₂ to a final concentration of 50 µg/mL before dispensing.

-

Plate Preparation:

-

Dispense 100 µL of this compound-containing broth in 2-fold serial dilutions into the wells of a 96-well microtiter plate. The final volume in each well after inoculation will be 100 µL, so the initial drug concentrations should be 2x the final desired concentration in 50 µL. Alternatively, prepare plates with 100 µL of 1x drug concentrations and inoculate with a small volume (e.g., 10 µL) of a denser inoculum. The following describes the 50 µL + 50 µL method.

-

Prepare 2x this compound concentrations in the supplemented broth.

-

Dispense 50 µL of each 2x concentration into the appropriate wells.

-

Include a growth control well (50 µL of supplemented broth without antibiotic) and a sterility control well (100 µL of uninoculated broth).

-

2. Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension of the C. difficile isolate as described for agar dilution.

-

Dilute this suspension in supplemented broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the well after inoculation. (e.g., a 1:100 dilution of the 0.5 McFarland suspension will yield ~1.5 x 10⁶ CFU/mL; adding 50 µL of this to 50 µL of drug will result in a final concentration of ~7.5 x 10⁵ CFU/mL).

3. Inoculation:

-

Add 50 µL of the final standardized inoculum to each well (except the sterility control well), for a final volume of 100 µL per well.

4. Incubation:

-

Cover the microtiter plates with a lid or sealing tape.

-

Incubate in an anaerobic environment at 37°C for 48 hours.

5. Result Interpretation:

-

Place the microtiter plate on a reading stand. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth, as indicated by the absence of a cell button or turbidity at the bottom of the well.

-

The growth control well must show distinct turbidity. The sterility control well must remain clear.

-

Validate the run by ensuring the QC strain MIC is within its acceptable range (Table 1).

References

- 1. Evaluating the Effects of this compound Treatment on Clostridium difficile Toxin A and B Production, Immune Response, and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action and Bactericidal Properties of this compound against Growing and Nongrowing Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery and development of this compound for the treatment of Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Variations in Test Method Parameters on In Vitro Activity of this compound against Clostridium difficile and this compound Quality Control Limits for Broth Microdilution and Agar Dilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Efficacy of Surotomycin in Hamster Models of Clostridioides difficile Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Surotomycin (also known as SMT19969 and CB-183,315), a novel cyclic lipopeptide antibiotic, in the hamster model of Clostridioides difficile infection (CDI). The data presented is crucial for understanding the preclinical potential of this compound and for designing further translational studies.

Introduction

Clostridioides difficile infection is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated threat. The hamster model of CDI is a well-established and highly utilized preclinical model for evaluating the efficacy of new therapeutic agents. This model mimics many aspects of human CDI, including antibiotic-induced disruption of the gut microbiota, subsequent colonization by C. difficile, and the development of toxin-mediated disease. This compound is a narrow-spectrum antibiotic that has been investigated for its potential to treat CDI with a reduced impact on the commensal gut flora, potentially lowering recurrence rates.

Quantitative Data Summary